1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea
Description
Properties
IUPAC Name |
N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-14-12(9-17-20-14)8-13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPWVVQWWUDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=S)NC(=O)C3=CC=CC=C3)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
[ \text{6-methyl-1H-indazole-5-amine} + \text{benzoyl isothiocyanate} \rightarrow \text{1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea} ]
Chemical Reactions Analysis
1-Benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions .
Scientific Research Applications
Chemical Structure and Synthesis
1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea is characterized by a benzoyl group, a methyl-substituted indazole moiety, and a thiourea linkage. The synthesis typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate, usually conducted in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification methods include recrystallization or column chromatography.
Anti-Cancer Properties
Research indicates that 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea exhibits significant inhibitory activity against several kinases, including FLT3, which is linked to acute myeloid leukemia (AML). The compound has demonstrated the ability to induce cell death in cancer cells and inhibit their proliferation, suggesting its potential as an anti-cancer agent.
Table 1: Summary of Anti-Cancer Activity
| Target Kinase | Activity | IC50 Value |
|---|---|---|
| FLT3 | Inhibition observed | Not specified |
| Various cancer cell lines | Cytotoxic effects | Low micromolar range |
Kinase Inhibition
The compound's role as a kinase inhibitor positions it as a candidate for drug development targeting various cancers and inflammatory diseases. Its unique structural features may enhance its efficacy and selectivity compared to other thiourea derivatives .
Other Biological Activities
Beyond anti-cancer properties, thiourea derivatives have been found to possess diverse pharmacological activities, including:
- Anti-inflammatory effects : Some studies have shown that thiourea compounds can reduce inflammation markers in vitro.
- Antimicrobial properties : Preliminary investigations suggest that certain derivatives may exhibit activity against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of thiourea derivatives similar to 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea:
- In Vitro Studies : Various in vitro assays have confirmed the cytotoxic effects of thioureas on different cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of these compounds with target proteins, providing insights into their mechanisms of action .
- Therapeutic Applications : The potential for developing multi-target-directed ligands (MTDLs) has been highlighted, especially for neurodegenerative diseases complicated by depression, showcasing the versatility of thiourea derivatives in therapeutic contexts .
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
The structural and functional properties of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea can be contextualized by comparing it with related compounds. Below is a detailed analysis supported by data tables and research findings.
Table 1: Structural and Functional Comparison of Benzoyl Thiourea Derivatives
Key Comparisons
The indazole’s fused aromatic system may enhance rigidity compared to simpler aryl substituents. Ferrocenyl derivatives (e.g., B16) incorporate redox-active ferrocene, enabling applications in electrochemical sensing, a feature absent in the target compound .
Hydrogen Bonding and Crystal Packing
- The target compound likely forms intramolecular N–H⋯O bonds (S(6) rings), similar to 1-benzoyl-3-(4-fluorophenyl)thiourea, which forms N–H⋯S dimers (R₂²(8) motifs) . Glycosyl thioureas exhibit additional O–H⋯S bonds due to carbohydrate hydroxyl groups .
Metal Coordination and Applications
- Copper iodide coordination polymers are reported for halogenated benzoyl thioureas (e.g., 4-bromo- or 2-iodophenyl derivatives), where the sulfur atom acts as a soft Lewis base . The indazole group in the target compound may offer alternative coordination sites (e.g., indazole N-atoms) for transition metals.
- Ferrocenyl thioureas demonstrate unique electrochemical properties, while glycosyl derivatives are explored for biocompatible metal chelation .
Synthetic Efficiency
- Glycosyl thioureas synthesized via direct isothiocyanate routes are faster and higher-yielding than hydrolysis-based methods . The target compound’s synthesis may face challenges due to the indazole group’s reactivity, requiring optimized conditions.
Pharmacological Potential Indazole-containing thioureas are hypothesized to exhibit enhanced bioactivity (e.g., anti-cancer) compared to aryl or ferrocenyl derivatives, though specific studies on the target compound are lacking .
Biological Activity
1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea is a synthetic compound belonging to the thiourea class, characterized by a benzoyl group and a methyl-substituted indazole moiety. Its unique structural features have garnered attention for potential therapeutic applications, particularly in oncology and inflammation.
The compound's synthesis typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate in organic solvents such as dichloromethane or acetonitrile under reflux conditions. The resulting product is purified through recrystallization or column chromatography.
The biological activity of 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea primarily stems from its ability to inhibit specific enzymes, particularly kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, the compound disrupts normal cellular processes, which is crucial in cancer cell proliferation and survival.
Anticancer Properties
1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea has shown promising results as an anticancer agent. It exhibits inhibitory activity against several kinases, including FLT3, which is implicated in acute myeloid leukemia (AML). Studies indicate that this compound can induce apoptosis in cancer cells and inhibit their proliferation, with IC50 values in the low micromolar range.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| KG1 | 25.3 ± 4.6 | FLT3 inhibition |
| SNU16 | 77.4 ± 6.2 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer properties, 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating inflammatory diseases .
Table 2: Inhibitory Effects on Cytokines
| Cytokine | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| IL-6 | 89 | 10 |
| TNF-α | 78 | 10 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiourea derivatives indicates that modifications to the indazole ring and the thiourea linkage significantly affect biological activity. The presence of the methyl group at the 6-position of the indazole ring enhances its binding affinity to target enzymes, thereby increasing its efficacy .
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound in various cancer models. For instance, a study demonstrated its effectiveness in inhibiting tumor growth in xenograft models of AML, where treated groups showed significantly reduced tumor sizes compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-benzoyl-3-(6-methyl-1H-indazol-5-yl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic addition between 6-methyl-1H-indazol-5-amine and benzoyl isothiocyanate in anhydrous dichloromethane or acetonitrile under reflux (60–80°C for 4–6 hours). Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Optimization may include adjusting stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) or using microwave-assisted synthesis to reduce reaction time .
Q. How is the biological activity of this compound validated, and what are its primary targets?
- Methodological Answer : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values reported in the low micromolar range (e.g., 2.5–8.7 µM). Binding affinity to kinase targets (e.g., EGFR, VEGFR2) is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), with dissociation constants (Kd) typically <1 µM .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 10.2 ppm (N-H thiourea), δ 8.1–7.3 ppm (aromatic protons), and δ 2.6 ppm (methyl group on indazole).
- FT-IR : Peaks at ~3200 cm<sup>-1</sup> (N-H stretch) and 1650 cm<sup>-1</sup> (C=O benzoyl).
- X-ray crystallography : Validates planar thiourea linkage and intermolecular hydrogen bonding (e.g., N-H···S interactions) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?
- Methodological Answer : Halogen substitution at the benzoyl or indazole moiety alters lipophilicity (measured via XLogP3) and target selectivity. For example:
Q. How can conflicting cytotoxicity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Resolve via:
- Orthogonal assays : Compare results from MTT, ATP-lite, and clonogenic assays.
- Metabolic stability testing : Assess compound degradation in cell media (LC-MS/MS).
- Structural validation : Confirm batch consistency using HPLC purity (>95%) and X-ray diffraction .
Q. What crystallographic insights inform drug design for this compound?
- Methodological Answer : Single-crystal studies reveal:
- Quasi-aromatic stacking : Between indazole and benzoyl groups (3.5 Å spacing), enhancing π-π interactions with kinase ATP-binding pockets.
- Hydrogen-bond networks : Thiourea N-H donors form bonds with kinase hinge regions (e.g., EGFR Met793).
These features guide derivatization to improve solubility (e.g., PEGylation) or reduce off-target effects .
Q. What strategies enhance selectivity against kinase isoforms?
- Methodological Answer :
- Kinase profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases.
- Selectivity filters : Introduce bulky substituents (e.g., tert-butyl) to exploit isoform-specific hydrophobic pockets.
- Covalent inhibition : Modify thiourea to a Michael acceptor (e.g., acrylamide) for cysteine-targeted covalent binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities for similar thiourea derivatives?
- Methodological Answer :
- Thermodynamic profiling : Compare ITC-derived ΔG values with SPR kinetic data (kon/koff).
- Buffer optimization : Test pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to mimic physiological conditions.
- Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
